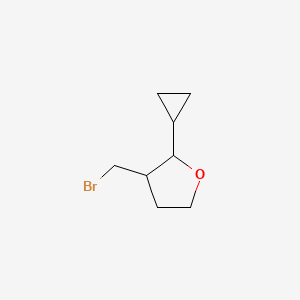
3-(Bromomethyl)-2-cyclopropyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-cyclopropyloxolane: is an organic compound that features a bromomethyl group attached to a cyclopropyloxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-cyclopropyloxolane typically involves the bromination of a precursor compound. One common method includes the reaction of cyclopropyloxolane with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination of the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired quality.
化学反应分析
Types of Reactions: 3-(Bromomethyl)-2-cyclopropyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can convert the bromomethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of cyclopropyloxolane derivatives with a methyl group.
科学研究应用
Chemistry: 3-(Bromomethyl)-2-cyclopropyloxolane is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to form stable bonds with biological molecules makes it a candidate for drug development and biochemical research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-2-cyclopropyloxolane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is crucial in its applications in organic synthesis and drug development.
相似化合物的比较
- 3-(Bromomethyl)-1,2-dioxolane
- 3-(Bromomethyl)-cyclopentane
- 3-(Bromomethyl)-cyclohexane
Comparison: 3-(Bromomethyl)-2-cyclopropyloxolane is unique due to its cyclopropyloxolane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers different reactivity patterns and stability, making it suitable for specific applications in synthesis and industry.
属性
分子式 |
C8H13BrO |
|---|---|
分子量 |
205.09 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-cyclopropyloxolane |
InChI |
InChI=1S/C8H13BrO/c9-5-7-3-4-10-8(7)6-1-2-6/h6-8H,1-5H2 |
InChI 键 |
RDABIDMMWMGOER-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2C(CCO2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189329.png)

![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
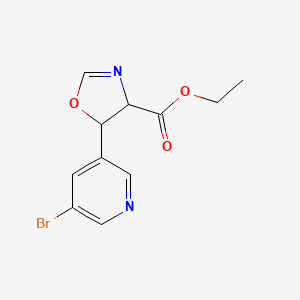
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
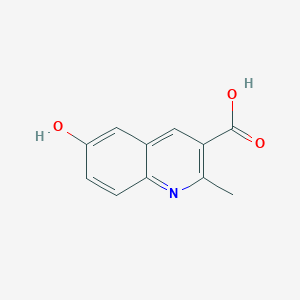
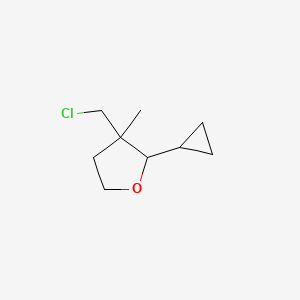
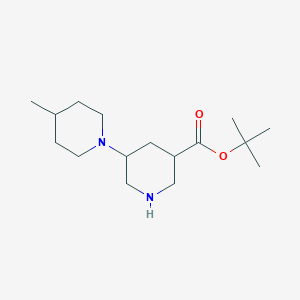
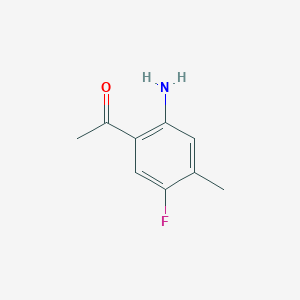
![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)


![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
